REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH:2]=[CH2:3].[H-].[Na+].[CH3:7][O:8][CH2:9][O:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1Cl>COCCOC>[CH3:7][O:8][CH2:9][O:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1[O:4][CH2:1][CH:2]=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
0.002 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
0.002 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.0017 mol
|
Type
|
reactant
|
Smiles
|
COCOC=1C=NC=CC1Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated till dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by open column chromatography (eluent: hexane/ethyl acetate 3/2; CH2Cl2/2-propanone 90/10; CH2Cl2/MeOH 96/4)
|
Type
|
CUSTOM
|
Details
|
The product fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=NC=CC1OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |